N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a fluorophenyl group at the nitrogen atom and a phenyl group at the second position of the imidazo[1,2-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with 4-fluorobenzaldehyde in the presence of a suitable catalyst, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as zinc chloride or trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide
Major Products Formed:
Oxidation: N-oxides of the imidazo[1,2-a]pyridine ring.
Reduction: Reduced derivatives with hydrogenated imidazo[1,2-a]pyridine core.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom
Scientific Research Applications
N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators like prostaglandins. Additionally, it may interact with DNA or proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features and biological activities.
4-Amino-2-(trifluoromethyl)pyridine: A compound with a similar pyridine core but different substituents, leading to distinct chemical and biological properties
Uniqueness: N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of both fluorophenyl and phenyl groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these groups enhances its potential as a versatile scaffold for drug development and material science applications .
Properties
Molecular Formula |
C19H14FN3 |
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Molecular Weight |
303.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H14FN3/c20-15-9-11-16(12-10-15)21-19-18(14-6-2-1-3-7-14)22-17-8-4-5-13-23(17)19/h1-13,21H |
InChI Key |
JXQDXVKIQRPCQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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